molecular formula C14H16N2O3 B13893435 1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid

1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid

Katalognummer: B13893435
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: BZKRLKSPGMKZQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid is a complex organic compound featuring a cyclopropane ring attached to a piperazine derivative

Vorbereitungsmethoden

The synthesis of 1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable piperazine derivative. One common method includes the reaction of 2-oxo-5-phenylpiperazine with a cyclopropane carboxylic acid derivative under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or modulation of receptor activity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid include other cyclopropane derivatives and piperazine-based compounds. What sets this compound apart is its unique combination of a cyclopropane ring and a piperazine derivative, which imparts distinct chemical and biological properties. Similar compounds include:

  • Cyclopropane-1,2-dicarboxylic acid
  • 1-(2-Oxo-3-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid
  • 1-(2-Oxo-4-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid

These compounds share structural similarities but differ in their specific functional groups and overall reactivity.

Eigenschaften

Molekularformel

C14H16N2O3

Molekulargewicht

260.29 g/mol

IUPAC-Name

1-(2-oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H16N2O3/c17-12-8-15-11(10-4-2-1-3-5-10)9-16(12)14(6-7-14)13(18)19/h1-5,11,15H,6-9H2,(H,18,19)

InChI-Schlüssel

BZKRLKSPGMKZQX-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C(=O)O)N2CC(NCC2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.